((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane

Protecting group chemistry Hydrolytic stability Multi-step synthesis

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane (C₁₃H₂₀BrIOSi, MW 427.20) is a tri-orthogonal synthetic building block that integrates three selectively addressable functional groups within a single molecular architecture: a tert-butyldimethylsilyl (TBDMS)-protected benzylic alcohol, an aryl iodide, and an aryl bromide. The benzylic TBDMS ether core, pioneered by Corey and co-workers, is approximately 10⁴-fold more hydrolytically stable than the corresponding trimethylsilyl (TMS) analogue, enabling survival through diverse reaction conditions including aqueous work-up, mild acid/base exposures, and Grignard/organozinc-mediated transformations.

Molecular Formula C13H20BrIOSi
Molecular Weight 427.19 g/mol
Cat. No. B8171403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane
Molecular FormulaC13H20BrIOSi
Molecular Weight427.19 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)I)Br
InChIInChI=1S/C13H20BrIOSi/c1-13(2,3)17(4,5)16-9-10-8-11(15)6-7-12(10)14/h6-8H,9H2,1-5H3
InChIKeyPKXYPHQVHGTBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane – A Bifunctional Benzylic TBDMS Ether Building Block for Orthogonal Cross-Coupling Sequences


((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane (C₁₃H₂₀BrIOSi, MW 427.20) is a tri-orthogonal synthetic building block that integrates three selectively addressable functional groups within a single molecular architecture: a tert-butyldimethylsilyl (TBDMS)-protected benzylic alcohol, an aryl iodide, and an aryl bromide . The benzylic TBDMS ether core, pioneered by Corey and co-workers, is approximately 10⁴-fold more hydrolytically stable than the corresponding trimethylsilyl (TMS) analogue, enabling survival through diverse reaction conditions including aqueous work-up, mild acid/base exposures, and Grignard/organozinc-mediated transformations . This compound belongs to the bromoiodoarene family, a privileged class of intermediates that exploits the intrinsic reactivity differential between C–I and C–Br bonds toward transition-metal catalysts (I > Br >> Cl) to permit programmable, sequential cross-coupling functionalization without protecting-group interconversion .

Why ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane Cannot Be Casually Replaced by Other Dihalobenzyl or Silyl Ether Analogs


The compound's value for precision synthesis resides in the simultaneous presence and specific spatial arrangement of three functional handles, each addressable under mutually exclusive conditions. Replacing the TBDMS group with a trimethylsilyl (TMS) ether sacrifices approximately 10⁴-fold hydrolytic stability, rendering purification and multi-step sequences impractical . Substituting the C-2 bromine/C-5 iodine pattern with the regioisomeric C-5 bromine/C-2 iodine arrangement alters the steric and electronic landscape of the aromatic ring, which can invert the chemoselectivity of halogen–metal exchange and cross-coupling reactions . Using the unprotected 2-bromo-5-iodobenzyl alcohol eliminates the capacity for orthogonal late-stage deprotection and introduces a free hydroxyl group that can compete as a nucleophile or directing group. Simple 1-bromo-4-iodobenzene lacks the benzylic TBDMS ether tether entirely, forfeiting the third orthogonal functionalization axis required for convergent assembly of complex molecular architectures .

Quantitative Differential Evidence: ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane vs. Closest Analogs


Hydrolytic Stability Advantage of the TBDMS Ether Over the TMS Analog: A 10⁴-Fold Differential

The tert-butyldimethylsilyl (TBDMS) protecting group confers hydrolytic stability approximately 10⁴ times (10,000-fold) greater than that of the corresponding trimethylsilyl (TMS) ether . This quantitative differential — documented by Corey and co-workers at the inception of TBDMS chemistry and confirmed across multiple independent technical sources — directly impacts the practical utility of ((2-bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane relative to its TMS analog ((2-bromo-5-iodobenzyl)oxy)trimethylsilane . While TMS ethers undergo solvolysis too rapidly to serve as robust intermediates in multi-step sequences, TBDMS ethers withstand aqueous work-up, mild acidic (pH ≥ 4 at RT) and basic (pH ≤ 12 at RT) conditions, Grignard and organolithium reagents, and ambient storage without significant decomposition.

Protecting group chemistry Hydrolytic stability Multi-step synthesis

Chemoselective C–I Over C–B Bond Functionalization: >98:2 Selectivity in Metal-Catalyzed Cross-Coupling of Bromoiodoarenes

Bromoiodoarenes bearing both C–I and C–Br bonds exhibit profound chemoselectivity in transition-metal-catalyzed transformations, with the C–I bond undergoing oxidative addition and subsequent coupling with markedly higher rates than the C–Br bond . In a systematic study of copper-catalyzed Ullmann-type C–N coupling of bromoiodoarenes, Kelly, Han, Tung, and Gosselin (Genentech, 2017) demonstrated that the optimized catalyst system (Cu(OAc)₂/Me₄Phen) delivered a >98:2 ratio of the bromo-substituted product (coupling at C–I) versus the iodo-substituted product (coupling at C–Br) in isolated material . Complementary work by Varni, Bautista, and Noonan (Carnegie Mellon, 2020) showed that rhodium-catalyzed borylation of bromoiodoarenes proceeds with excellent selectivity for the C–I bond under mild conditions (room temperature, broad functional group tolerance), enabling the sequential preparation of bifunctional arene monomers for cross-coupling polymerization . This intrinsic C–I > C–Br reactivity hierarchy — generally 10¹–10³ fold in oxidative addition rates with Pd(0) catalysts — endows ((2-bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane with the capacity for programmed, one-pot sequential cross-coupling that is absent in symmetrical dibromo, diiodo, or chloro-iodo analogs .

Chemoselective cross-coupling Bromoiodoarene Ullmann coupling Sequential functionalization

Orthogonal Deprotection Compatibility: Selective Benzylic TBDMS Ether Cleavage in the Presence of Phenolic TBDMS and Other Protecting Groups Using KHF₂/MeOH

The TBDMS ether of a primary benzylic alcohol exhibits differential deprotection behavior compared to phenolic TBDMS ethers, a distinction critical for multi-functional molecule assembly. Lakshman and co-workers (City College of New York, 2017) demonstrated that KHF₂ in methanol at room temperature selectively cleaves phenolic TBDMS ethers while leaving primary benzylic TBDMS ethers intact . In direct competition experiments, the phenolic TBDMS ether underwent complete cleavage whereas the benzylic alcohol TBDMS ether remained unaffected under identical conditions . This orthogonal stability profile is reversed at elevated temperature (60 °C), where KHF₂ can also desilylate primary benzylic TBDMS ethers, though at a slower rate than phenolic substrates . This temperature-gated selectivity establishes ((2-bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane as a component in sequential TBDMS deprotection strategies: the benzylic TBDMS survives phenolic TBDMS removal at RT, then can be cleaved at 60 °C or with fluoride sources (TBAF) after the phenolic position is liberated .

Orthogonal deprotection Silyl ether selectivity KHF₂ Complex molecule synthesis

Regioisomeric Differentiation: Differential Reactivity of the 2-Bromo-5-iodo vs. 5-Bromo-2-iodo Substitution Pattern in Halogen–Metal Exchange and Cross-Coupling

The 2-bromo-5-iodo substitution pattern of the target compound places the iodine para to the benzylic TBDMS ether and meta to the bromine, while the bromine occupies the ortho position relative to the benzylic substituent. This arrangement is non-trivial: in the regioisomer ((5-bromo-2-iodobenzyl)oxy)(tert-butyl)dimethylsilane (CAS not assigned; molecular formula identical), the iodine occupies the ortho position adjacent to the benzylic TBDMS-ether-bearing carbon. Ortho-substituents exert significant steric and electronic effects on both oxidative addition rates and halogen–metal exchange regioselectivity . Halogen–lithium exchange studies on substituted dihalobenzenes by Reich and co-workers demonstrate that the presence of an ortho alkoxy or silyloxy substituent can either accelerate (via directed ortho-metalation) or retard (via steric shielding) exchange at the adjacent halogen, depending on the organometallic reagent employed . In bromoiodoarene systems, the regioselectivity of iPrMgCl·LiCl mediated halogen–metal exchange is influenced by both steric and electronic factors, with para-iodo substrates generally exhibiting cleaner conversion than ortho-iodo variants due to reduced steric congestion around the C–I bond . For procurement decisions, this means the 2-bromo-5-iodo regioisomer provides predictable, literature-precedented reactivity at the para-iodo position without competing ortho-directing effects, a feature not equivalently guaranteed by the 5-bromo-2-iodo regioisomer.

Regioselectivity Halogen–metal exchange Aryl halide reactivity Ortho-substituent effects

Procurement-Driven Application Scenarios for ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane


Convergent Synthesis of Unsymmetrical Biaryl and Teraryl Pharmacophore Cores via Programmable Sequential Suzuki–Suzuki or Suzuki–Sonogashira Coupling

Medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or protein–protein interaction disruptors frequently require unsymmetrical biaryl or teraryl architectures with differentiated substitution at each aromatic ring. ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane enables a two-directional sequential coupling strategy: first, the more reactive C–I bond undergoes Pd-catalyzed Suzuki–Miyaura or Sonogashira coupling with arylboronic acid/terminal alkyne partner A under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60–80 °C), leaving the C–Br bond intact . Second, the surviving C–Br bond is engaged with partner B under more forcing conditions (e.g., Pd(dppf)Cl₂, K₃PO₄, dioxane, 90–100 °C) or via alternative coupling modalities (Negishi, Buchwald–Hartwig). The TBDMS ether survives both steps and can be cleaved with TBAF in the final stage to reveal the benzylic alcohol for further derivatization. This convergent disconnection is directly enabled by the >98:2 C–I over C–Br chemoselectivity established for the bromoiodoarene scaffold and the 10⁴-fold hydrolytic stability of the TBDMS group relative to TMS .

Continuous-Flow Telescoped Borylation–Cross-Coupling Sequences Using Bromoiodoarene Building Blocks for Process-Scale Intermediate Manufacturing

Process chemistry groups developing scalable routes to pharmaceutical intermediates can exploit the established compatibility of bromoiodoarenes with continuous-flow conditions. Lebel and co-workers demonstrated that 1-bromo-3-iodobenzene undergoes chemoselective borylation with iPrMgCl·LiCl in continuous flow (5.7–86 s residence time, room temperature) followed by direct telescoping with Suzuki coupling to deliver 3-bromo-1,1′-biphenyl on gram scale in good yield . ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane, bearing the same bromoiodoarene pharmacophore, is a candidate for analogous telescoped flow sequences, with the added benefit that the TBDMS ether remains intact under the halogen–metal exchange conditions (compatible with carbanion-reactive functional groups) . The continuous-flow format mitigates safety concerns associated with cryogenic batch halogen–metal exchange and enables rapid process intensification for kilogram-scale intermediate manufacturing.

Functional Materials Monomer Synthesis: Iterative Cross-Coupling Polymerization Building Blocks with Latent Benzylic Alcohol Functionality

The field of conjugated polymer synthesis for organic electronics (OLEDs, OPVs, OFETs) demands monomers with precisely defined halogen substitution patterns for catalyst-transfer polycondensation or step-growth copolymerization. Noonan and co-workers have explicitly demonstrated the utility of bromoiodoarenes, functionalized via chemoselective Rh-catalyzed C–I borylation, as monomers for metal-catalyzed cross-coupling polymerization . ((2-Bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane provides this C–I/C–Br differentiation for controlled polymerization while also incorporating a latent benzylic alcohol (post-TBDMS deprotection) that can serve as a grafting point for side-chain engineering, surface immobilization, or post-polymerization modification. The TBDMS group's stability under the basic and elevated-temperature conditions typical of polycondensation reactions ensures the benzylic position remains protected throughout polymerization, to be unveiled only when desired.

Orthogonal Protecting-Group Strategies for Polyfunctional Natural Product and Carbohydrate Analogue Synthesis

Complex natural product total synthesis and carbohydrate chemistry frequently require three or more levels of orthogonal hydroxyl protection. The temperature-gated selectivity profile of KHF₂ in methanol — which cleaves phenolic TBDMS ethers at room temperature while leaving primary benzylic TBDMS ethers intact, and cleaves both at 60 °C — positions ((2-bromo-5-iodobenzyl)oxy)(tert-butyl)dimethylsilane as a component in orthogonal protection schemes. In a hypothetical sequence: (i) the benzylic TBDMS survives global phenolic TBDMS deprotection (KHF₂, MeOH, RT), (ii) the liberated phenol is functionalized (protection, glycosylation, or alkylation), (iii) sequential C–I and C–Br cross-couplings diversify the aromatic core, and (iv) final TBAF-mediated desilylation reveals the benzylic alcohol for late-stage oxidation, conjugation, or elimination. This logical cascade exploits all three orthogonal handles of the compound — C–I reactivity, C–Br latency, and temperature-gated silyl ether stability .

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